molecular formula C19H17N5O B2836601 7-([1,1'-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 941943-47-1

7-([1,1'-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Katalognummer: B2836601
CAS-Nummer: 941943-47-1
Molekulargewicht: 331.379
InChI-Schlüssel: JXAWKRGYYPRRPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-([1,1’-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds is known for its diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . The unique structure of this compound, featuring a biphenyl group and a triazolopyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-([1,1’-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-amino-5-methyl-1,2,4-triazole with a suitable aldehyde or ketone can form the triazolopyrimidine ring.

    Introduction of the Biphenyl Group: The biphenyl moiety can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated triazolopyrimidine intermediate in the presence of a palladium catalyst.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially converting it to a dihydro or tetrahydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Introduction of various functional groups onto the biphenyl ring.

Wissenschaftliche Forschungsanwendungen

The compound 7-([1,1'-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic molecule with significant potential in various scientific research applications. This article will explore its applications in medicinal chemistry, pharmacology, and material science, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

The molecular formula of the compound is C16H16N4OC_{16}H_{16}N_4O, and it features a triazolopyrimidine scaffold that is known for its biological activity. The biphenyl moiety contributes to its lipophilicity, enhancing membrane permeability and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of triazolopyrimidine derivatives in cancer therapy. The compound has shown promising results in inhibiting tumor growth in vitro and in vivo.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazolopyrimidine exhibited potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria.

  • Data Table: Antimicrobial Activity
PathogenInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

This data suggests that the compound could be a lead candidate for developing new antimicrobial agents .

Angiotensin Receptor Modulation

The compound's structure suggests potential as an angiotensin receptor blocker (ARB). ARBs are crucial in managing hypertension and heart failure.

  • Research Findings : A pharmacological study indicated that modifications to the triazolopyrimidine structure could enhance selectivity for angiotensin II receptors, leading to improved therapeutic profiles .

Neuroprotective Effects

Emerging research has explored the neuroprotective effects of triazolopyrimidine derivatives. The compound may offer protection against neurodegenerative diseases by modulating neurotransmitter systems.

  • Case Study : In a model of Alzheimer's disease, the compound demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function in treated mice .

Polymer Synthesis

The unique chemical structure of the compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

  • Data Table: Polymer Properties
Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polyurethane22030
Polycarbonate25045

These properties make it suitable for applications in coatings, adhesives, and composite materials .

Wirkmechanismus

The mechanism of action of 7-([1,1’-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In the case of receptor interactions, it may act as an agonist or antagonist, modulating signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-Phenyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • 7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • 7-(4-Chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Uniqueness

The uniqueness of 7-([1,1’-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its biphenyl group, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced binding affinity to certain targets or improved pharmacokinetic properties, making it a more effective candidate for therapeutic development .

Biologische Aktivität

Chemical Identity and Structure
The compound 7-([1,1'-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, with CAS number 941943-47-1, has a molecular formula of C19H17N5OC_{19}H_{17}N_{5}O and a molecular weight of 331.4 g/mol. Its structure features a triazolo-pyrimidine core which is known for diverse biological activities.

Biological Activity

Antiviral Properties
Research indicates that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant antiviral activity. For instance, compounds with similar structures have shown effectiveness against various strains of viruses such as HIV and Influenza A. In particular, studies demonstrated that modifications in the structure could enhance antiviral potency by improving binding affinity to viral targets like the RNA-dependent RNA polymerase (RdRP) of influenza viruses .

Inhibition of RNase H Activity
The compound has been evaluated for its ability to inhibit RNase H activity. Certain derivatives have shown IC50 values in the micromolar range (e.g., 13.1 µM and 17.7 µM), indicating potential as therapeutic agents targeting RNA viruses . The presence of specific substituents on the phenyl ring was found to significantly influence inhibitory activity.

Structure-Activity Relationship (SAR)

The SAR studies reveal that variations in substituents on the triazolo-pyrimidine core can lead to significant changes in biological activity. For example:

CompoundSubstituentIC50 (µM)Activity
11aNone17.7Moderate RNase H inhibitor
11bCatechol13.1Enhanced activity
12bAromatic<10Potent inhibitor

These findings suggest that careful modification of the compound can lead to improved efficacy against viral infections.

Case Studies

Influenza A Virus Interaction
A study focused on the interaction between triazolo[1,5-a]pyrimidine derivatives and the PA-PB1 interface of the influenza A virus polymerase showed promising results. Compounds were able to disrupt this interaction, which is crucial for viral replication. The most effective compounds demonstrated EC50 values indicating strong inhibition of plaque formation in viral assays .

Cryptosporidium Infection Models
In vivo studies have also been conducted using models infected with Cryptosporidium, where certain derivatives exhibited oral efficacy and reduced infection severity. These findings highlight the potential for developing these compounds into therapeutic agents for parasitic infections as well .

Eigenschaften

IUPAC Name

5-methyl-7-(4-phenylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-12-16(18(20)25)17(24-19(23-12)21-11-22-24)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11,17H,1H3,(H2,20,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAWKRGYYPRRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.